2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine
Overview
Description
2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine, also known as AZT-3-O-TFP, is a heterocyclic compound consisting of an azetidine core with an oxygen atom and a trifluoromethyl group attached to a pyridine ring. It is a synthetically produced compound that has been used in a variety of scientific research applications, including biochemical and physiological studies. AZT-3-O-TFP has been found to possess a number of advantageous properties, making it an attractive choice for laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Azetidines and Pyridines : 2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine is used in the synthesis of azetidines and pyridines, demonstrating its role in thermal and photochemical cycloaddition reactions with olefins. This process has been shown to activate the imine function and facilitate the synthesis of azetidine derivatives with trifluoromethyl groups (Katagiri, Watanabe, & Kaneko, 1988).
Synthesis of Nicotinic Receptor Ligands : It's a key component in synthesizing ligands for nicotinic acetylcholine receptors. Specifically, its derivatives show high affinity for these receptors, making them suitable for positron emission tomography (PET) imaging of central nervous system receptors (Doll et al., 1999).
Synthesis of Antidepressant and Nootropic Agents : Derivatives of 2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine have been synthesized and evaluated for their potential as antidepressant and nootropic agents. Some derivatives show significant activity in this area (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Applications in Medicinal Chemistry and Drug Development
Development of Antimicrobial Agents : This compound has been used in the synthesis of novel 2-azetidinones which have shown significant antimicrobial activities. These derivatives have been tested against a variety of bacterial and fungal strains, indicating their potential in developing new antimicrobial drugs (Ayyash & Habeeb, 2019).
Synthesis of Antifungal Agents : The compound has been utilized in creating pyridine derivatives with potent antifungal properties, highlighting its importance in addressing fungal infections (Rajput, Sharma, And Yashovardhan, 2011).
Anticancer and Cholesterol Absorption Inhibitor Research : Its derivatives have been investigated for various applications, including as anticancer agents and cholesterol absorption inhibitors, demonstrating the compound's versatility in drug development (Scott et al., 2020).
Synthesis of Antitubercular Agents : Studies show the synthesis of derivatives of 2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine that exhibit promising in vitro antimicrobial and antituberculosis activity, suggesting potential use in the treatment of tuberculosis (Chandrashekaraiah et al., 2014).
Molecular Imaging and Radiotracer Development
Development of Radiotracers for PET Imaging : Derivatives of this compound have been synthesized as radiotracers for studying nicotinic acetylcholine receptors using PET imaging. This application is crucial for brain imaging and understanding neural receptor dynamics (Horti et al., 1998).
Studying Nicotinic Acetylcholine Receptors : 6-[18F]Fluoro-A-85380, synthesized using 2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine, has been used to study brain nicotinic acetylcholine receptors, offering insights into neurological functions and disorders (Scheffel et al., 1998).
properties
IUPAC Name |
2-(azetidin-3-yloxy)-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)7-2-1-3-8(14-7)15-6-4-13-5-6/h1-3,6,13H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNCFTDPXVZMTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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